Nafenopin

Overview

Description

Nafenopin is a hypolipidemic agent . It is also a peroxisome proliferator . In rats and mice, nafenopin is a non-genotoxic hepatocarcinogen, which induces hepatic DNA synthesis and enzyme induction both in vivo and in hepatocyte cultures in vitro .

Synthesis Analysis

Radiolabeled nafenopin was incubated with human liver homogenate and cofactors ATP and CoASH for 2 h at 37 °C where radiolabeled nafenopin-acyl-CoA thioester concentrations and covalent binding to protein were determined .

Molecular Structure Analysis

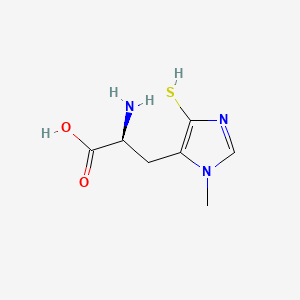

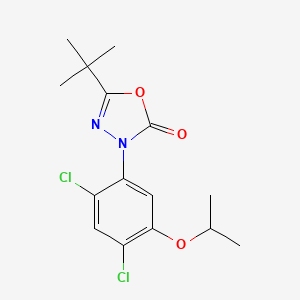

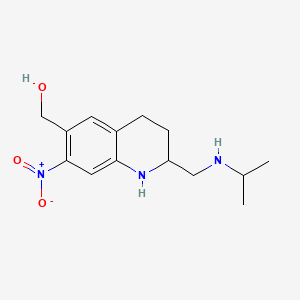

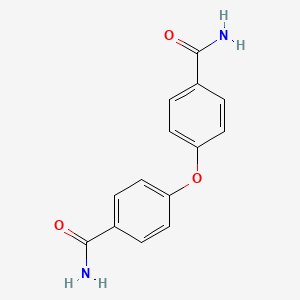

Nafenopin has a molecular formula of C20H22O3 . Its IUPAC name is 2-Methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid .

Chemical Reactions Analysis

Nafenopin is a carboxylic acid drug that is metabolized to chemically-reactive acyl-CoA thioester-linked intermediary metabolites . These metabolites are proposed to potentially mediate toxicities .

Physical And Chemical Properties Analysis

Nafenopin has a molar mass of 310.393 g·mol−1 . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 466.4±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Hypolipidemic Agent

Nafenopin is known to lower the level of triglycerides in plasma. This is attributed to a decreased synthesis of triglycerides in the liver, making it a valuable compound for studying lipid metabolism and potential treatments for hyperlipidemia .

Peroxisome Proliferation Inducer

As an aryloxyisobutyrate derivative, Nafenopin is an extremely potent inducer of peroxisome proliferation. This property is significant for researching the mechanisms behind peroxisome proliferation and its implications in cellular biology .

Hepatocarcinogenesis

Nafenopin has been studied for its role in hepatocarcinogenesis. Understanding how Nafenopin induces liver cancer can provide insights into cancer biology and potential therapeutic targets .

Liver Function Modulation

Nafenopin affects liver function, as evidenced by higher plasma retention and reduced biliary excretion of organic anions in rats treated with this compound. This application is crucial for studying liver diseases and developing drugs that can modulate liver function .

Apoptosis Regulation

Research has shown that Nafenopin does not inhibit apoptosis in human hepatocytes, either spontaneous or induced by TGFβ1. This finding is important for understanding the compound’s effects on cell death and survival mechanisms .

Species-Specific Responses

Studies involving Nafenopin have highlighted species-specific responses to the compound, particularly between guinea pigs and other responsive species like rats and mice. This aspect is vital for toxicological studies and understanding interspecies differences in drug metabolism .

Mechanism of Action

Target of Action

Nafenopin primarily targets the Peroxisome Proliferator-Activated Receptor α (PPARα) . PPARα is a member of the nuclear receptor superfamily and mediates the activity of peroxisome proliferators .

Mode of Action

Nafenopin, as a peroxisome proliferator, causes an increase in the number and size of peroxisomes in the liver, kidney, and heart tissue of susceptible species . It interacts with PPARα, leading to changes in gene expression . This interaction results in peroxisome proliferation and other changes in cellular metabolism .

Biochemical Pathways

Nafenopin affects the pathways related to lipid metabolism and energy homeostasis . It induces the expression of PPARα target genes involved in these pathways . Additionally, it has been found to activate mitogen-activated protein (MAP) kinases, which play a role in cell proliferation and apoptosis .

Pharmacokinetics

After administration, nafenopin undergoes hepatic uptake and is transported from the liver into the bile . The primary hepatic uptake and transport into bile are reduced after nafenopin treatment . The biliary transport maximum for DBSP, a marker used in pharmacokinetic studies, is also decreased .

Result of Action

The action of nafenopin leads to a decrease in the level of triglycerides in plasma due to a decreased synthesis of triglycerides in the liver . It also induces peroxisome proliferation and hepatocarcinogenesis . Furthermore, nafenopin has been found to inhibit connexin-mediated gap junctional communication .

Action Environment

The action of nafenopin can be influenced by environmental factors. For instance, species differences in the levels of PPARα in the liver may affect the response to peroxisome proliferators . Humans have considerably lower levels of PPARα in the liver than rodents, which may explain the species differences in the carcinogenic response to peroxisome proliferators .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGBDJOMWKAZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020911 | |

| Record name | Nafenopin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992) | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Nafenopin | |

CAS RN |

3771-19-5 | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nafenopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3771-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafenopin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003771195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafenopin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFENOPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093W78U96W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

243 to 244 °F (NTP, 1992) | |

| Record name | NAFENOPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20719 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)